molecular formula C21H25N5O4S B11200192 2-(5,7-Dioxo-6-propyl-2-(pyrrolidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methoxyphenyl)acetamide

2-(5,7-Dioxo-6-propyl-2-(pyrrolidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11200192
M. Wt: 443.5 g/mol
InChI Key: RAHADUDETHYVIA-UHFFFAOYSA-N
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Description

The compound 2-(5,7-Dioxo-6-propyl-2-(pyrrolidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methoxyphenyl)acetamide features a bicyclic thiazolo[4,5-d]pyrimidin core modified with a propyl group at position 6, a pyrrolidin-1-yl substituent at position 2, and a 4-methoxyphenyl acetamide side chain. Its crystallographic characterization likely employs tools like the SHELX software suite, which is widely used for small-molecule refinement and structural determination .

Properties

Molecular Formula

C21H25N5O4S

Molecular Weight

443.5 g/mol

IUPAC Name

2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H25N5O4S/c1-3-10-25-19(28)17-18(23-20(31-17)24-11-4-5-12-24)26(21(25)29)13-16(27)22-14-6-8-15(30-2)9-7-14/h6-9H,3-5,10-13H2,1-2H3,(H,22,27)

InChI Key

RAHADUDETHYVIA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog Analysis

The provided evidence includes three peptide-like compounds (m, n, o) from Pharmacopeial Forum (2017) with distinct stereochemical configurations and substituents (e.g., 2,6-dimethylphenoxy, tetrahydropyrimidin-1-yl) . While these analogs share amide functionalities, their hexan backbone and protease inhibitor-like motifs contrast sharply with the target compound’s fused thiazolo-pyrimidin core. Key differences include:

Feature Target Compound Compound m ()
Core Structure Thiazolo[4,5-d]pyrimidin Hexan peptide backbone
Key Substituents Propyl, pyrrolidin, 4-methoxyphenyl 2,6-Dimethylphenoxy, tetrahydropyrimidin
Biological Target Kinases/enzymes (hypothesized) Proteases (hypothesized)
Stereochemical Complexity Moderate (planar core) High (multiple chiral centers)

Hypothetical Analogs within the Thiazolo-Pyrimidin Class

Though direct pharmacological data for the target compound is absent in the evidence, structural variations among thiazolo-pyrimidin derivatives can be inferred to influence properties:

Analog Substituent Modifications Hypothesized Impact
Analog 1 Ethyl (instead of propyl), piperidin Increased solubility due to reduced hydrophobicity
Analog 2 3-Methoxyphenyl (instead of 4-methoxy) Altered binding affinity via steric/electronic effects
Analog 3 Morpholin (instead of pyrrolidin) Enhanced metabolic stability

Research Findings and Implications

  • Crystallographic Insights : Tools like SHELX enable precise determination of the target compound’s 3D conformation, critical for understanding its interaction with biological targets .
  • Steric and Electronic Effects: The 4-methoxyphenyl group in the target compound may enhance membrane permeability compared to bulkier substituents (e.g., 2,6-dimethylphenoxy in Compound m) .
  • Stereochemical Influence : Unlike Compounds m, n, and o, which rely on chiral centers for activity, the target compound’s planar core suggests a distinct mechanism of action .

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